molecular formula C13H16F2N2O B12231138 4,4-difluoro-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide

4,4-difluoro-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B12231138
M. Wt: 254.28 g/mol
InChI Key: UZPVHCZVOILLLK-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide is an organic compound that features a cyclohexane ring substituted with two fluorine atoms and a carboxamide group linked to a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced using a suitable nucleophile.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexane ring or pyridine ring

    Reduction: Reduced forms of the carboxamide group or pyridine ring

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

4,4-Difluoro-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-ylamide structure and have similar biological activities.

    Fluorinated Cyclohexanes: Compounds with fluorine atoms on the cyclohexane ring exhibit similar chemical properties.

Uniqueness

4,4-Difluoro-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide is unique due to the combination of fluorine atoms and the pyridin-2-ylmethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C13H16F2N2O

Molecular Weight

254.28 g/mol

IUPAC Name

4,4-difluoro-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C13H16F2N2O/c14-13(15)6-4-10(5-7-13)12(18)17-9-11-3-1-2-8-16-11/h1-3,8,10H,4-7,9H2,(H,17,18)

InChI Key

UZPVHCZVOILLLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NCC2=CC=CC=N2)(F)F

Origin of Product

United States

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